(R)-(-)-2-Methoxy-2-phenylethanol, CAS 17628-72-7, is a chiral secondary alcohol valued as a precursor and building block in asymmetric synthesis. Its specific stereoconfiguration is fundamental to its function, enabling the stereocontrolled synthesis of complex molecules such as specialized ligands, chiral auxiliaries, and intermediates for active pharmaceutical ingredients. The utility of this compound is directly tied to its enantiomeric purity, as the stereochemistry at the benzylic position dictates the spatial arrangement and, consequently, the biological or chemical activity of the final product.
Substituting (R)-(-)-2-Methoxy-2-phenylethanol with its (S)-(+)-enantiomer, the racemic mixture, or a structurally similar but achiral alcohol is unsuitable for stereospecific applications. Using the incorrect enantiomer, such as the (S)-form, will yield the opposite, often inactive or undesired, stereoisomer of the target molecule. Procuring the racemic mixture introduces a 50% impurity of the undesired enantiomer, which complicates downstream processes by necessitating costly and often technically challenging chiral separations. For applications in asymmetric synthesis or as a chiral probe, where the absolute configuration is critical for inducing a specific stereochemical outcome, enantiomeric purity is a primary procurement requirement for process efficiency and product viability.
When used as a chiral precursor, (R)-(-)-2-Methoxy-2-phenylethanol facilitates the diastereoselective synthesis of complex macrocycles. In the synthesis of C4-symmetric tetraalkoxy[4]resorcinarenes, employing the (R)-enantiomer as a starting material leads to the formation of the desired (R,R,R,R)-resorcinarene diastereomer. The stereochemical integrity of the precursor directly controls the absolute configuration of the final supramolecular structure, a task that cannot be achieved with an achiral or racemic starting material.
| Evidence Dimension | Diastereomeric Outcome in Synthesis |
| Target Compound Data | Yields the (R,R,R,R)-resorcinarene diastereomer |
| Comparator Or Baseline | Using the (S)-enantiomer would yield the opposite (S,S,S,S)-diastereomer; using a racemic precursor would yield a difficult-to-separate mixture of diastereomers. |
| Quantified Difference | Qualitative but absolute difference in product stereochemistry. |
| Conditions | Acid-catalyzed condensation reaction to form resorcinarenes. |
This demonstrates the compound's direct utility in creating stereochemically defined, complex molecules where the final architecture is dictated entirely by the precursor's chirality.
(R)-(-)-2-Methoxy-2-phenylethanol is a critical intermediate for synthesizing the N-substituent of (2S)-LP2, a potent mu/delta opioid receptor agonist. The specific (R)-configuration of the methoxyphenylethoxy moiety is essential for the final compound's high affinity and functional activity at the opioid receptors. The stereochemistry introduced by this precursor is a key determinant of the drug candidate's specific biological activity.
| Evidence Dimension | Biological Activity of Downstream Product |
| Target Compound Data | Enables synthesis of a biologically active (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound. |
| Comparator Or Baseline | Use of the (S)-enantiomer would produce a different diastereomer of the final drug molecule, which is expected to have a significantly different (likely lower or altered) biological activity profile. |
| Quantified Difference | The final product's specific receptor interaction profile is dependent on the stereochemistry provided by this precursor. |
| Conditions | Multi-step synthesis of a benzomorphan-based opioid receptor agonist. |
For buyers in pharmaceutical R&D, using this exact enantiomer is a prerequisite for synthesizing drug candidates with the correct stereochemistry for targeted biological activity.
This compound serves as a precursor to sodium methoxyphenylethoxide (Na-MPE), an oxy-initiator used in the anionic polymerization of n-hexyl isocyanate. The use of an initiator derived from this specific chiral alcohol allows for studies into stereocontrolled polymerizations. A study comparing different oxyanionic initiators demonstrated that the initiator structure significantly affects polymerization behavior. While the study did not directly compare the (R) and (S) forms, the use of a well-defined chiral initiator precursor like (R)-(-)-2-Methoxy-2-phenylethanol is crucial for achieving reproducible and potentially stereoregular polymers.
| Evidence Dimension | Polymerization Control |
| Target Compound Data | Forms a well-defined oxy-initiator (Na-MPE) for anionic polymerization. |
| Comparator Or Baseline | Generic or achiral alcohol precursors would not allow for the investigation or induction of stereoregularity in the resulting polymer chain. |
| Quantified Difference | Provides access to a chiral initiator, enabling research into stereocontrolled polymerization not possible with achiral precursors. |
| Conditions | Anionic polymerization of n-hexyl isocyanate. |
For materials scientists and polymer chemists, this compound provides a route to specialized chiral initiators for creating polymers with potentially novel, stereochemically-dependent properties.
This compound is the right choice when the synthetic route to a drug candidate requires the introduction of a specific (R)-methoxyphenylethyl moiety to achieve the desired biological activity, as demonstrated in the synthesis of biased opioid receptor agonists. Its high enantiomeric purity is essential for avoiding diastereomeric impurities in the final active pharmaceutical ingredient.
As a chiral precursor, it is ideal for the diastereoselective synthesis of complex, C4-symmetric resorcinarenes. Researchers developing chiral host-guest systems, enantioselective sensors, or chiral separation materials can rely on this building block to impart the necessary, well-defined stereochemistry to the final macrocyclic structure.
This alcohol is a suitable starting material for creating chiral oxy-initiators for use in controlled polymerization reactions. This application is relevant for materials scientists aiming to synthesize helical polymers or other macromolecules where stereoregularity is key to achieving desired thermal, mechanical, or optical properties.
Irritant